molecular formula C10H14BrN3O2S B3362732 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpiperazine CAS No. 1007212-08-9

1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpiperazine

Cat. No.: B3362732
CAS No.: 1007212-08-9
M. Wt: 320.21 g/mol
InChI Key: SGBYTJQXJFFCIZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpiperazine is a chemical compound that features a brominated pyridine ring attached to a sulfonyl group, which is further connected to a methyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpiperazine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 5-bromopyridine.

    Sulfonylation: The 5-bromopyridine is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form 5-bromopyridin-3-ylsulfonyl chloride.

    Piperazine Coupling: Finally, the 5-bromopyridin-3-ylsulfonyl chloride is reacted with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially forming sulfoxides or sulfones.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethyl sulfoxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl or diaryl compounds.

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It can be used in the development of enzyme inhibitors or receptor modulators for biochemical assays.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpiperazine depends on its specific application:

    Enzyme Inhibition: The sulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of enzyme activity.

    Receptor Modulation: The compound can interact with receptor sites, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

    1-(5-Bromopyridin-3-ylsulfonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

    5-Bromopyridin-3-ylsulfonyl chloride: A precursor in the synthesis of the target compound.

    4-(5-Bromopyridin-3-ylsulfonyl)aniline:

Uniqueness: 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpiperazine is unique due to the presence of both a brominated pyridine ring and a methyl-substituted piperazine ring, which can confer specific pharmacological properties and reactivity patterns not found in other similar compounds.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2S/c1-13-2-4-14(5-3-13)17(15,16)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBYTJQXJFFCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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